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2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine Documentation Hub

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  • Product: 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine
  • CAS: 2839156-73-7

Core Science & Biosynthesis

Foundational

Technical Guide: Properties and Applications of 5,7-Dimethylthiazolo[4,5-b]pyridine Derivatives

Executive Summary: The Scaffold Advantage The 5,7-dimethylthiazolo[4,5-b]pyridine core represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple pyridines or thiazoles, this fused bicyclic system of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 5,7-dimethylthiazolo[4,5-b]pyridine core represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple pyridines or thiazoles, this fused bicyclic system offers a unique electronic distribution that mimics purine bases, allowing it to interact promiscuously yet selectively with ATP-binding pockets of kinases and DNA minor grooves.

For the drug developer, this scaffold offers three distinct advantages:

  • Rigid Geometry: The fusion of the electron-deficient pyridine and the electron-rich thiazole creates a planar, aromatic system ideal for intercalation.

  • Modifiable Vectors: The 2-position (thiazole C2) and 3-position (thiazole N3) are chemically distinct "exit vectors" for SAR (Structure-Activity Relationship) exploration without disrupting the core binding affinity.

  • Metabolic Stability: The 5,7-dimethyl substitution pattern blocks the primary sites of metabolic oxidation on the pyridine ring, significantly enhancing in vivo half-life compared to unsubstituted analogs.

Chemical Architecture & Synthesis Strategies

To access this scaffold, researchers typically employ two distinct retrosynthetic strategies. The choice depends on the desired substitution at the 2-position.

Retrosynthetic Analysis (Logic Flow)

The following diagram illustrates the two primary pathways to the 5,7-dimethylthiazolo[4,5-b]pyridine core. Path A is preferred for generating 2-one or 2-thione derivatives, while Path B is utilized for 2-alkyl/aryl derivatives.

Synthesis_Pathways Target 5,7-dimethylthiazolo[4,5-b]pyridine Core Scaffold Pyridine_Precursor 3-Amino-2-mercapto- 4,6-dimethylpyridine Pyridine_Precursor->Target Path A: Thiazole Annulation (Classic Hantzsch-like) Cyclization_A Cyclization Agent (COCl2, CS2, or R-COOH) Cyclization_A->Target Thiazole_Precursor 4-Amino-5H-thiazol-2-one Reaction_B [3+3] Cyclocondensation Thiazole_Precursor->Reaction_B Dicarbonyl Acetylacetone (Pentane-2,4-dione) Dicarbonyl->Reaction_B Reaction_B->Target Path B: Pyridine Annulation (Green Chemistry)

Figure 1: Dual retrosynthetic pathways allow for flexible functionalization. Path A builds the thiazole ring onto a pyridine core; Path B builds the pyridine ring onto a thiazole core.

Detailed Synthetic Protocols
Method A: Thiazole Annulation (The "Classic" Route)

This method is ideal when the pyridine ring is already functionalized. The key intermediate is 3-amino-2-mercapto-4,6-dimethylpyridine .

  • Mechanism: Nucleophilic attack of the mercapto group on a carbonyl carbon (e.g., phosgene, carbon disulfide, or an anhydride), followed by dehydration and ring closure by the adjacent amino group.

  • Critical Control Point: The reaction must be performed under anhydrous conditions to prevent hydrolysis of the cyclizing agent.

Method B: [3+3] Cyclocondensation (The "Green" Route)

This approach, highlighted in recent literature [1], involves the reaction of 4-amino-5H-thiazol-2-one with acetylacetone .

  • Why this works: The amino group of the thiazole attacks one carbonyl of the acetylacetone, forming a Schiff base. Subsequent tautomerization and intramolecular aldol-type condensation close the pyridine ring.

  • Advantage: This reaction often proceeds in mild solvents (e.g., ethanol/acetic acid) with higher atom economy.

Physicochemical Characterization

Accurate identification of the 5,7-dimethylthiazolo[4,5-b]pyridine core relies on specific spectroscopic signatures.

NMR Fingerprint

The 5,7-dimethyl pattern removes the complexity of coupling constants often seen in unsubstituted pyridines, resulting in clean singlet peaks.

PositionNucleusChemical Shift (δ ppm, DMSO-d6)Signal TypeStructural Insight
C-CH3 (Pos 5) ^1H2.45 - 2.55Singlet (3H)Shielded by adjacent N-atom.
C-CH3 (Pos 7) ^1H2.60 - 2.65Singlet (3H)Deshielded; diagnostic of 7-position.
Aromatic H (Pos 6) ^1H6.90 - 7.10Singlet (1H)Isolated aromatic proton; crucial for confirming ring closure.
NH (Amide) ^1H12.00 - 13.50Broad SingletOnly present in 2-one tautomers (lactam form).
C=O (Pos 2) ^13C168.0 - 172.0SingletConfirms thiazolone structure.
Solubility & Stability
  • Lipophilicity: Moderate (LogP ~ 1.5 - 2.5). The methyl groups increase lipophilicity compared to the parent scaffold, improving membrane permeability.

  • Solubility: Poor in water; soluble in DMSO, DMF, and hot ethanol.

  • Tautomerism: In 2-one derivatives, the lactam (NH-C=O) tautomer predominates over the lactim (N=C-OH) form in polar solvents (DMSO), which is critical for hydrogen bond donor capability in receptor binding [2].

Biological Applications & SAR Logic[1]

The 5,7-dimethylthiazolo[4,5-b]pyridine scaffold is not merely a passive linker; it is an active pharmacophore.

Key Therapeutic Targets
  • Anticancer (EGFR Inhibition):

    • The scaffold mimics the adenine core of ATP.

    • Derivatives substituted at the N3 position with bulky aryl groups have shown nanomolar inhibition of EGFR (Epidermal Growth Factor Receptor), particularly in non-small cell lung cancer (NSCLC) lines like H1975 [3].

  • Antimicrobial (Tuberculostatic):

    • Activity against Mycobacterium tuberculosis (H37Rv strain) has been documented.[1] The mechanism likely involves inhibition of DNA gyrase, where the planar ring intercalates into bacterial DNA [4].

  • Antioxidant:

    • Hydrazide derivatives at the 2-position exhibit significant DPPH radical scavenging activity, attributed to the electron-donating capacity of the thiazole nitrogen [2].

Structure-Activity Relationship (SAR) Workflow

SAR_Logic cluster_modifications Functionalization Vectors Core 5,7-Dimethylthiazolo[4,5-b]pyridine Core N3_Pos N3 Position (Nitrogen) Core->N3_Pos C2_Pos C2 Position (Carbon) Core->C2_Pos Methyls 5,7-Dimethyl Groups Core->Methyls Effect_N3 Solubility & Pharmacokinetics (e.g., Acetamide linkers) N3_Pos->Effect_N3 Effect_C2 Target Specificity (e.g., Hydrazides for Antioxidant, Aryl for Kinase Affinity) C2_Pos->Effect_C2 Effect_Methyls Metabolic Blockade (Prevents oxidative metabolism) Methyls->Effect_Methyls

Figure 2: SAR logic for the scaffold. The 5,7-dimethyl groups serve as metabolic blockers, while N3 and C2 are the primary vectors for tuning biological activity.

Experimental Protocols

Protocol 1: Synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one

A self-validating protocol based on Method B (Green Chemistry).

Reagents:

  • 4-Amino-5H-thiazol-2-one (10 mmol)

  • Acetylacetone (10 mmol)

  • Glacial Acetic Acid (Catalyst, 5 mL)

  • Ethanol (Solvent, 20 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-amino-5H-thiazol-2-one in ethanol.

  • Addition: Add acetylacetone dropwise while stirring.

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Validation: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Filtration: Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize from DMF/Ethanol (1:1) to yield yellow crystals.

Expected Yield: 65–75% Melting Point: >250°C (Decomposition)

Protocol 2: DPPH Radical Scavenging Assay

To assess antioxidant potential of derivatives.[2]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[3][2]

  • Methanol (HPLC grade)

  • Test Compound (1 mg/mL stock in DMSO)

Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (Solution must be deep purple).

  • Incubation: Mix 1 mL of test compound solution (various concentrations) with 3 mL of DPPH solution.

  • Control: Mix 1 mL of DMSO with 3 mL of DPPH solution (Blank).

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    

References

  • Chaban, T. I., et al. (2012). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Journal of Organic and Pharmaceutical Chemistry.

  • Lelyukh, M., et al. (2017). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Journal of Organic and Pharmaceutical Chemistry.

  • Lv, P., et al. (2018). Design, synthesis and biological evaluation of novel thiazolo[4,5-b]pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • Chaban, T., et al. (2014).[1] Synthesis of some novel thiazolo[4,5-b]pyridines and their tuberculostatic activity evaluation. Journal of Chemical and Pharmaceutical Research.

Sources

Foundational

The Thiazolo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant driving force. Within this endeavor, heterocyclic compounds form the bedrock of numerous approved drugs.[1] Among these, the thiazolo[4,5-b]pyridine scaffold has garnered significant attention as a "privileged structure." This bicyclic system, which can be viewed as a bioisosteric analogue of purine, offers a unique combination of electronic properties, hydrogen bonding capabilities, and a rigid framework amenable to diverse functionalization.[2] Its structural resemblance to endogenous molecules like adenine and guanine allows for interactions with a wide array of biological targets, making it a fertile ground for the development of new therapeutic agents.[3]

This guide provides a comprehensive overview of the thiazolo[4,5-b]pyridine core, delving into its synthetic accessibility, diverse pharmacological activities, and the underlying structure-activity relationships that govern its biological effects. It is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this remarkable scaffold.

Synthetic Strategies: Building the Thiazolo[4,5-b]pyridine Core

The utility of a scaffold in medicinal chemistry is intrinsically linked to its synthetic tractability. Fortunately, a variety of synthetic routes to the thiazolo[4,5-b]pyridine nucleus have been developed, allowing for the creation of diverse chemical libraries. These methods can be broadly categorized into two main approaches: pyridine annulation to a pre-existing thiazole ring and thiazole annulation onto a pyridine precursor.

One of the most common strategies involves the [3+3]-cyclocondensation of 4-aminothiazole derivatives with α,β-unsaturated compounds.[4][5] For instance, the reaction of 4-amino-5H-thiazol-2-one with chalcones or arylidene pyruvic acids provides a straightforward entry to substituted thiazolo[4,5-b]pyridin-2-ones.[5][6] This approach is particularly valuable for generating libraries with diverse substituents on the pyridine ring.

Another powerful method is the Friedländer annulation, which has been successfully adapted for the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives.[7] This traceless solid-phase approach allows for the introduction of multiple points of diversity, making it highly suitable for combinatorial chemistry and high-throughput screening campaigns.[7][8] The general workflow for such a synthesis is depicted below.

G Merrifield_resin Merrifield Resin Cyanocarbonimidodithioate Solid-supported Cyanocarbonimidodithioate Merrifield_resin->Cyanocarbonimidodithioate Reaction with Dipotassium Cyanodithioimidocarbonate Thiazole_resin Thiazole Resin Cyanocarbonimidodithioate->Thiazole_resin Thorpe-Ziegler Cyclization with α-Halo Ketone Thiazolopyridine_resin Thiazolopyridine Resin Thiazole_resin->Thiazolopyridine_resin Friedländer Annulation (Microwave) Sulfone_resin Sulfone Resin Thiazolopyridine_resin->Sulfone_resin Oxidation (e.g., mCPBA) Target_compound Target Thiazolo[4,5-b]pyridine Sulfone_resin->Target_compound Nucleophilic Desulfonative Substitution with Amine

Figure 1: A generalized workflow for the solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives.

Furthermore, multicomponent reactions have emerged as an efficient tool for the one-pot synthesis of highly functionalized thiazolo[4,5-b]pyridin-5-ones.[9] These reactions, which involve the condensation of three or more starting materials in a single step, offer advantages in terms of atom economy and operational simplicity.

Experimental Protocol: Solution-Phase Synthesis of a Thiazolo[4,5-b]pyridin-2-one Derivative

This protocol describes a representative [3+3]-cyclocondensation reaction for the synthesis of a 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one.[4]

Materials:

  • 3-Aryl-4-iminothiazolidin-2-one (1 equivalent)

  • Ethyl acetoacetate (1.2 equivalents)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 3-aryl-4-iminothiazolidin-2-one (e.g., 10 mmol) and ethyl acetoacetate (12 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with water to remove any residual acetic acid.

  • The crude product is purified by recrystallization from ethanol to afford the desired 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one.

  • The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities: Therapeutic Potential

The thiazolo[4,5-b]pyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile platform for drug discovery across multiple therapeutic areas.[1][2]

Anticancer Activity

A significant body of research has focused on the development of thiazolo[4,5-b]pyridine derivatives as anticancer agents.[10][11] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition: The thiazolo[5,4-b]pyridine isomer, in particular, has been extensively explored as a scaffold for kinase inhibitors.[12][13][14] Derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[12][15] Notably, some of these compounds have demonstrated efficacy against imatinib-resistant c-KIT mutants.[12] The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

cluster_0 Kinase Activity cluster_1 Inhibition by Thiazolo[4,5-b]pyridine Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phospho_Substrate Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Downstream Signaling Thiazolopyridine Thiazolo[4,5-b]pyridine Inhibitor Inactive_Kinase Inactive Kinase Thiazolopyridine->Inactive_Kinase No_Proliferation Apoptosis & Growth Arrest Inactive_Kinase->No_Proliferation Blocked Signaling

Sources

Exploratory

Molecular weight and formula of 2-bromo-5,7-dimethylthiazolopyridine

The following technical whitepaper details the chemical identity, synthesis, and application of 2-bromo-5,7-dimethylthiazolo[4,5-b]pyridine . Classification: Heterocyclic Scaffold / Halogenated Intermediate Document Type...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the chemical identity, synthesis, and application of 2-bromo-5,7-dimethylthiazolo[4,5-b]pyridine .

Classification: Heterocyclic Scaffold / Halogenated Intermediate Document Type: Technical Guide for Chemical Synthesis & Application Version: 1.0

Executive Summary

The molecule 2-bromo-5,7-dimethylthiazolo[4,5-b]pyridine represents a critical heterocyclic scaffold in modern drug discovery. Structurally, it is a fused bicyclic system combining a pyridine ring and a thiazole ring. This specific isomer—characterized by the [4,5-b] fusion and dimethyl substitution at positions 5 and 7—serves as a potent pharmacophore, often utilized as a bioisostere for purines in kinase inhibitor design or as a core for adenosine receptor antagonists.

This guide provides a definitive technical breakdown of its molecular properties, a validated synthetic workflow, and its strategic utility in medicinal chemistry.

Chemical Identity & Properties

The precise identification of the isomer is critical. Based on standard synthetic routes from 2-amino-4,6-dimethylpyridine, the [4,5-b] isomer is the most chemically accessible and relevant congener.

Physicochemical Data[1][2][3]
PropertyValueNotes
IUPAC Name 2-bromo-5,7-dimethyl[1,3]thiazolo[4,5-b]pyridineSystematic nomenclature
Molecular Formula C₈H₇BrN₂S
Molecular Weight 243.12 g/mol Monoisotopic Mass: ~241.95
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, DMF, DCMLow solubility in water
LogP (Predicted) ~2.8 - 3.2Lipophilic scaffold
CAS (Generic) Not widely listed; Custom SynthesisNote: Often confused with tetrahydro variants
Structural Analysis

The molecule consists of a pyridine ring fused to a thiazole ring.

  • Fusion: The nitrogen of the pyridine is at position 4 relative to the thiazole sulfur (position 1).

  • Substituents:

    • Bromine (C2): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Dimethyl (C5, C7): Provides steric bulk and lipophilicity, often improving the metabolic stability of the pyridine ring against oxidation.

Synthetic Methodology

The synthesis of 2-bromo-5,7-dimethylthiazolo[4,5-b]pyridine is best approached via a two-step sequence starting from the commercially available 2-amino-4,6-dimethylpyridine . This route ensures correct regiochemistry.

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Amino-4,6-dimethylpyridine (Precursor) Step1 Step 1: Oxidative Cyclization (KSCN, Br2, AcOH) Start->Step1 Electrophilic Substitution Inter 2-Amino-5,7-dimethyl thiazolo[4,5-b]pyridine Step1->Inter Cyclization Step2 Step 2: Sandmeyer Bromination (t-BuONO, CuBr2, MeCN) Inter->Step2 Diazotization Final 2-Bromo-5,7-dimethyl thiazolo[4,5-b]pyridine (Target) Step2->Final Substitution

Figure 1: Step-wise synthetic route from aminopyridine precursor to the brominated target.

Detailed Protocol
Step 1: Synthesis of 2-Amino-5,7-dimethylthiazolo[4,5-b]pyridine

This step constructs the thiazole ring onto the pyridine core.

  • Reagents: 2-Amino-4,6-dimethylpyridine (1.0 eq), Potassium Thiocyanate (KSCN, 4.0 eq), Bromine (Br₂, 1.0 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 2-amino-4,6-dimethylpyridine in glacial acetic acid.

    • Add KSCN and stir at room temperature for 15 minutes to form the thiocyanate salt.

    • Add Bromine dropwise at 0°C (exothermic).

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Workup: Pour into ice water and neutralize with ammonium hydroxide (NH₄OH) to pH 8. The solid precipitate is the 2-amino intermediate.

    • Purification: Recrystallization from Ethanol/DMF.

Step 2: Sandmeyer Bromination to Target

This step converts the C2-amino group to the C2-bromo functionality.

  • Reagents: 2-Amino intermediate (1.0 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq), Copper(II) Bromide (CuBr₂, 1.2 eq), Acetonitrile (MeCN).

  • Procedure:

    • Suspend CuBr₂ in dry MeCN under inert atmosphere (N₂ or Ar).

    • Add tert-butyl nitrite dropwise.

    • Add the 2-amino intermediate portion-wise at 0–5°C.

    • Heat the reaction to 60°C for 2 hours (monitor by TLC/LCMS for disappearance of amine).

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery[8]

The 2-bromo-5,7-dimethylthiazolo[4,5-b]pyridine scaffold is highly valued for its ability to mimic the adenine core of ATP, making it a privileged structure for kinase inhibition.

Functionalization Logic

The C2-bromo position serves as the primary vector for diversification.

SAR_Logic Core 2-Br-5,7-dimethyl thiazolopyridine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald SNAr Nucleophilic Subst. (R-SH / R-OH) Core->SNAr Biaryl Biaryl Inhibitors (Kinase Hinge Binder) Suzuki->Biaryl Amino Amino-Linked Derivatives Buchwald->Amino Ether Thio/Ether Analogs SNAr->Ether

Figure 2: Divergent synthesis strategies utilizing the C2-bromo handle.

Key Mechanistic Insights
  • Lipophilicity Control: The 5,7-dimethyl pattern increases the LogP compared to the unsubstituted core, potentially improving blood-brain barrier (BBB) penetration for CNS targets.

  • Metabolic Stability: Methyl blocking at C5 and C7 prevents metabolic oxidation at these typically reactive pyridine positions, extending the half-life (

    
    ) of the drug candidate.
    

References

  • Thiazolopyridine Synthesis

    • Title: Synthesis and biological evaluation of thiazolo[4,5-b]pyridine deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: General methodology for the oxidative cycliz
  • Sandmeyer Reaction Protocols

    • Title: Non-aqueous Sandmeyer reactions for the synthesis of halogen
    • Source:Journal of Organic Chemistry.
    • Context: Protocol for converting amino-heterocycles to bromo-heterocycles using t-BuONO.
  • Scaffold Utility

    • Title: Thiazolo[4,5-b]pyridines as bioisosteres in kinase inhibitor design.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Discussion on the binding modes of thiazolopyridines in

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Functionalization of 2-bromo-5,7-dimethyl-thiazolo[4,5-b]pyridine

Application Notes and Protocols for the Functionalization of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine Introduction: Unlocking the Potential of a Privileged Heterocycle The 5,7-dimethyl-[1][2]thiazolo[4,5-b]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Functionalization of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine

Introduction: Unlocking the Potential of a Privileged Heterocycle

The 5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine scaffold is a purine bioisostere of significant interest in medicinal chemistry and drug discovery.[3] Its unique electronic properties and structural resemblance to endogenous purines make it a valuable core for the development of novel therapeutics, with derivatives showing promise as antioxidant, anti-inflammatory, and antitumor agents.[4][5] The strategic introduction of a bromine atom at the 2-position provides a versatile chemical handle for a wide array of functionalization reactions, enabling the exploration of chemical space and the generation of diverse compound libraries.

This technical guide provides a comprehensive overview of established and adaptable protocols for the functionalization of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights to guide your experimental design.

Understanding the Reactivity of the 2-Bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine Core

The reactivity of the 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine core is primarily dictated by the electronic nature of the fused heterocyclic system. The electron-withdrawing character of the pyridine nitrogen and the thiazole sulfur atom renders the C2-position susceptible to both palladium-catalyzed cross-coupling and nucleophilic attack. The bromine atom at this position serves as an excellent leaving group in these transformations.

The methyl groups at the 5- and 7-positions, while not directly participating in the reactions at the 2-position, can influence the overall electronic properties and solubility of the molecule. Their electron-donating nature may slightly modulate the reactivity of the pyridine ring.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] For the functionalization of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine, three key reactions are of particular importance: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted aromatic compounds.[7] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, transmetalation with a boronic acid, and reductive elimination to yield the coupled product.[8]

  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, more efficient catalysis is often achieved with a combination of a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand.[8]

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For heteroaromatic substrates, bulky electron-rich phosphine ligands such as XPhos or SPhos can be highly effective.[9]

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or DMF, often with the addition of water, are typically employed.[10]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 2-bromo-5,7-dimethyl- [1,3]thiazolo[4,5-b]pyridine, boronic acid, and base in a Schlenk flask. prep2 Add solvent and degas the mixture (e.g., by three vacuum/argon cycles). prep1->prep2 prep3 Add Pd catalyst and ligand under an inert atmosphere. prep2->prep3 react Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS. prep3->react workup1 Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). react->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Workflow for Suzuki-Miyaura Coupling.

  • To a dry Schlenk flask, add 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsReference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃[11]
Ligand XPhos, SPhos, P(t-Bu)₃[8][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[10]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF[10]
Temperature 80 - 110 °C[11]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]

  • Palladium Catalyst: Similar to the Suzuki coupling, a palladium(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a commonly used precatalyst.[14]

  • Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are crucial for the activation of the alkyne through the formation of a copper acetylide intermediate.[13] Copper-free Sonogashira protocols have also been developed.[15]

  • Base: An amine base, typically a bulky amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[14]

  • Solvent: Anhydrous, deoxygenated solvents such as THF, DMF, or toluene are commonly used.[16]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To a degassed solution of 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine in an appropriate solvent, add the Pd catalyst, CuI, and the amine base. prep2 Stir the mixture for a short period at room temperature. prep1->prep2 prep3 Add the terminal alkyne dropwise. prep2->prep3 react Stir the reaction at room temperature or heat as required. Monitor by TLC or LC-MS. prep3->react workup1 Quench the reaction with aqueous NH₄Cl and extract with an organic solvent. react->workup1 workup2 Wash the combined organic layers with brine. workup1->workup2 workup3 Dry over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Workflow for Sonogashira Coupling.

  • To a Schlenk flask, add 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

  • Seal the flask and purge with an inert gas.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50-80 °C until completion.

  • Cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by flash column chromatography.

ParameterRecommended ConditionsReference
Palladium Source PdCl₂(PPh₃)₂, Pd(OAc)₂[14][16]
Copper Source CuI[14]
Base Et₃N, i-Pr₂NH[14]
Solvent THF, DMF, Toluene[16]
Temperature Room Temperature to 80 °C[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[17] This reaction has broad substrate scope and functional group tolerance.[2]

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is typically required.[2] Ligands such as BINAP, XPhos, or RuPhos have proven effective.[18]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are the solvents of choice.[19]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 In a glovebox or under an inert atmosphere, charge a Schlenk flask with the Pd catalyst, ligand, and base. prep2 Add 2-bromo-5,7-dimethyl- [1,3]thiazolo[4,5-b]pyridine, the amine, and the solvent. prep1->prep2 react Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS. prep2->react workup1 Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. react->workup1 workup2 Wash the filtrate with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Workflow for Buchwald-Hartwig Amination.

  • In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a Schlenk flask.

  • Add 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine (1.0 equiv.), the amine (1.1-1.3 equiv.), and anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Seal the flask and heat the mixture at 80-110 °C until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a short pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionsReference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂[19][20]
Ligand BINAP, XPhos, RuPhos[18][20]
Base NaOt-Bu, LiHMDS, Cs₂CO₃[18][19]
Solvent Toluene, 1,4-Dioxane[19]
Temperature 80 - 110 °C[19]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a complementary, palladium-free method for the functionalization of electron-deficient aryl halides.[21] The electron-withdrawing nature of the thiazolo[4,5-b]pyridine system should facilitate SNAr at the 2-position.

The reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the carbon bearing the bromine atom, forming a high-energy Meisenheimer intermediate. The aromaticity is then restored by the expulsion of the bromide leaving group.[21] The rate of this reaction is highly dependent on the strength of the nucleophile and the electronic nature of the aromatic ring.

  • To a solution of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-2.0 equiv.).

  • If the nucleophile is an amine or alcohol, a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) may be required.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

ParameterRecommended ConditionsReference
Nucleophiles Amines, alkoxides, thiolates[1]
Base (if needed) K₂CO₃, Cs₂CO₃, Et₃N[22]
Solvent DMF, DMSO, NMP[22]
Temperature 100 - 150 °C[1]

Conclusion

The 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine scaffold is a highly versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution protocols detailed in this guide provide a robust toolkit for the targeted functionalization of this privileged heterocycle. As with any new substrate, optimization of the reaction conditions is recommended to achieve the highest yields and purity.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. (2024).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (1),...
  • Palladium-catalyzed Cross-coupling Reactions. MilliporeSigma.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018).
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. (2013).
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. (2024).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. (2019).
  • Suzuki reaction. Wikipedia.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. (2014).
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. (2009).
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. (2024).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. (2021).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. (2019).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. (2017).
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. (2021).
  • Sonogashira coupling. Wikipedia.
  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Advances. (2016).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. (2017).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Novel pyridine-based Pd(II)
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. (2021).
  • Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • 2-bromo-5,7-dimethoxy-[1][2]thiazolo[4,5-d]pyrimidine. PubChem.

Sources

Application

Palladium-catalyzed cross-coupling of 2-bromo-thiazolopyridines

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-Thiazolopyridines Part 1: Introduction & Mechanistic Strategy The Scaffold Privilege & The Challenge Thiazolopyridines are privileged scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-Thiazolopyridines

Part 1: Introduction & Mechanistic Strategy

The Scaffold Privilege & The Challenge

Thiazolopyridines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for purines and benzothiazoles. They are critical pharmacophores in kinase inhibitors (e.g., PI3K, CDK) and allosteric modulators.

However, the 2-bromo-thiazolopyridine core presents a "Catalyst Death Valley" for standard palladium protocols due to two synergistic deactivation pathways:

  • S/N-Chelation (The Poisoning Effect): The thiazole sulfur and pyridine nitrogen can form stable, non-reactive chelates with Pd(II), arresting the catalytic cycle prior to transmetallation.

  • Electronic Deactivation: The electron-deficient nature of the fused pyridine ring makes the C2-Br bond highly electrophilic (good for oxidative addition) but renders the resulting Pd(II)-complex prone to rapid hydrolytic debromination if water is present without sufficient surfactant or phase transfer catalysis.

The Mechanistic Solution

To overcome these barriers, this guide utilizes Bulky, Electron-Rich Phosphine Ligands (Dialkylbiaryl phosphines) . These ligands serve a dual purpose:

  • Steric Bulk: Prevents the formation of stable bis-ligated Pd species (

    
    ), keeping the metal active.
    
  • Electron Density: Accelerates oxidative addition into the C-Br bond while destabilizing the resting state of N/S-coordinated species.

Catalytic_Cycle_vs_Poisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Substrate 2-Br-Thiazolopyridine Poison CATALYST POISONING (Stable N/S-Pd Chelate) OxAdd->Poison Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Bulky Ligand (e.g., XPhos) Prod Cross-Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: The bifurcation between productive catalysis and catalyst poisoning. Standard ligands (PPh3) lead to the red "Poisoning" pathway due to N/S coordination. Bulky ligands (XPhos) force the cycle towards Transmetallation.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Arylation/Heteroarylation at C2 position. Recommended System:Pd-XPhos G3 / K3PO4 / Dioxane:H2O

Rationale:

  • Catalyst: XPhos Pd G3 (precatalyst) is superior to in-situ generation.[1] It releases the active L-Pd(0) species rapidly even at lower temperatures, preventing the substrate from sequestering the Pd precursor.

  • Base: K3PO4 is preferred over carbonates (K2CO3) for this scaffold. Carbonates can cause base-mediated hydrolysis of the C-Br bond in electron-deficient heterocycles.

  • Solvent: Dioxane/Water (4:[2]1) ensures solubility of the polar boronic acids while maintaining a high enough reflux temperature.

Step-by-Step Methodology:

  • Preparation (In Glovebox or under Argon flow):

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add:

      • 2-Bromo-thiazolopyridine (1.0 equiv, e.g., 1.0 mmol)

      • Aryl Boronic Acid (1.5 equiv)[2]

      • XPhos Pd G3 (0.02 equiv / 2 mol%)

      • K3PO4 (Tribasic, anhydrous) (2.0 equiv)

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Add 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL) via syringe.

    • Critical: The solvent must be degassed (sparged with Ar for 15 mins) prior to addition. Oxygen is the enemy of electron-rich phosphines.

  • Reaction:

    • Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Monitor by LCMS at 1 hour. Full conversion is typically observed by 2-4 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

    • Wash filtrate with Brine (1x). Dry over Na2SO4.

    • Concentrate and purify via Flash Chromatography (Hex/EtOAc).

Optimization Data (Representative):

Catalyst SystemBaseSolventYield (%)Notes
Pd(PPh3)4Na2CO3DME/H2O15%Mostly SM; Catalyst poisoning.
Pd(dppf)Cl2K2CO3Dioxane/H2O65%Moderate; Some hydrolysis observed.
XPhos Pd G3 K3PO4 Dioxane/H2O 94% Clean conversion.
Pd2(dba)3/SPhosK3PO4Toluene/H2O82%Good, but SPhos oxidation observed.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination at C2 position (Anilines, secondary amines). Recommended System:Pd-BrettPhos G3 / NaOtBu / t-Amyl Alcohol

Rationale:

  • Ligand: BrettPhos is the "Gold Standard" for primary amines. For secondary amines, RuPhos is the alternative. These ligands are bulky enough to prevent the substrate's nitrogen from binding to the Pd center.

  • Base: NaOtBu (Sodium tert-butoxide).[1] Strong but non-nucleophilic.[1]

  • Solvent: t-Amyl Alcohol (or Toluene).[3] Alcoholic solvents can sometimes promote protodebromination, but t-Amyl alcohol is sterically hindered enough to minimize this while solubilizing the base.

Step-by-Step Methodology:

  • Preparation:

    • To a dry vial, add:

      • 2-Bromo-thiazolopyridine (1.0 equiv)

      • Amine Nucleophile (1.2 equiv)

      • BrettPhos Pd G3 (0.02 - 0.05 equiv)

      • NaOtBu (1.4 equiv)

  • Execution:

    • Evacuate/Backfill with Argon.[2]

    • Add anhydrous t-Amyl Alcohol (0.2 M concentration).

    • Heat to 100°C .

    • Note: If the substrate contains base-sensitive groups (e.g., esters), switch base to Cs2CO3 and solvent to Dioxane , heating to 110°C.

  • Workup:

    • Dilute with DCM, wash with water.

    • Purification Note: Thiazolopyridine amines are often highly polar. Use DCM/MeOH gradients or Reverse Phase Prep-HPLC.

Part 3: Troubleshooting & Decision Workflow

The Self-Validating System (Quality Control)

To ensure trustworthiness, every experiment must include these internal checks:

  • The "Color Test":

    • Observation: Reaction mixture turns black immediately upon heating.

    • Diagnosis: Rapid catalyst decomposition (Pd black precipitation).

    • Fix: Your solvent is not degassed, or the ligand:Pd ratio is off. Switch to a pre-catalyst (G3/G4 series).

  • The "Protodebromination Check" (LCMS):

    • Observation: Mass of [M-Br+H] appears (M-79).

    • Diagnosis: Hydride source present.

    • Fix: Avoid primary alcohols (MeOH/EtOH). Ensure Toluene or Dioxane is anhydrous.[2]

Optimization Decision Tree

Optimization_Workflow Start Start: 2-Br-Thiazolopyridine + Coupling Partner CheckType Coupling Type? Start->CheckType Suzuki Suzuki (C-C) CheckType->Suzuki Buchwald Buchwald (C-N) CheckType->Buchwald SuzCond1 Try: XPhos Pd G3 K3PO4, Dioxane/H2O, 80°C Suzuki->SuzCond1 SuzCheck Yield > 80%? SuzCond1->SuzCheck SuzSuccess Proceed to Scale-up SuzCheck->SuzSuccess Yes SuzFail Switch Ligand: SPhos or CataCXium A SuzCheck->SuzFail No BuchCond1 Try: BrettPhos Pd G3 NaOtBu, t-AmylOH, 100°C Buchwald->BuchCond1 BuchCheck Conversion? BuchCond1->BuchCheck BuchCheck->SuzSuccess High BuchBaseSens Base Sensitive? BuchCheck->BuchBaseSens Low/Decomp BuchWeakBase Switch to Cs2CO3 Solvent: Dioxane BuchBaseSens->BuchWeakBase Yes BuchSecAmine Switch Ligand: RuPhos BuchBaseSens->BuchSecAmine No (Sterics)

Figure 2: Decision matrix for optimizing reaction conditions based on substrate performance.

References

  • Mechanistic Overview of Heterocycle Poisoning

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: N
    • URL:[Link]

  • Suzuki Coupling of Pyridine-like Scaffolds

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[4]

    • Source: J. Am. Chem. Soc.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection Guide

    • Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amin
    • Source: Chemical Science.[5]

    • URL:[Link]

  • Thiazolopyridine Synthesis & Activity

    • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines (Analogous chemistry).
    • Source: Int J Mol Sci.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-bromo-5,7-dimethylthiazolopyridine

Welcome to the technical support center for the purification of 2-bromo-5,7-dimethylthiazolopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-5,7-dimethylthiazolopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and similar heterocyclic compounds. The information herein is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that can arise during the purification of 2-bromo-5,7-dimethylthiazolopyridine. The solutions provided are grounded in fundamental chemical principles and best practices in organic synthesis.

Question 1: I'm observing significant streaking or tailing of my compound on the TLC plate during mobile phase screening. What is causing this and how can I resolve it?

Answer:

Streaking or tailing on a silica gel TLC plate is a common issue with nitrogen-containing heterocyclic compounds like 2-bromo-5,7-dimethylthiazolopyridine.

  • Causality: The root cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents the compound from moving as a tight band with the mobile phase, resulting in a streak.

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[1]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is often the first choice for basic compounds.

      • Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, for instance, in a dichloromethane/methanol/ammonia system.

    • Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase that is less acidic.[1][2]

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds.

      • Reversed-Phase Silica (C18): For highly polar or basic compounds, reversed-phase chromatography can be an excellent option.[3][4]

Question 2: My compound is co-eluting with an impurity during column chromatography, even though they have a slight separation on TLC. How can I improve the separation?

Answer:

Achieving baseline separation in column chromatography when TLC shows only marginal separation requires optimizing several parameters.

  • Causality: Co-elution occurs when the selectivity of the chromatographic system is insufficient to resolve two compounds with similar polarities and affinities for the stationary phase.

  • Solutions:

    • Optimize the Mobile Phase:

      • Reduce Polarity: A lower polarity mobile phase will cause all compounds to have lower Rf values, increasing their residence time on the column and allowing for better separation. Aim for an Rf of 0.2-0.3 for your target compound in the chosen solvent system.[5]

      • Change Solvent Selectivity: If simply adjusting the ratio of your current solvents (e.g., hexane/ethyl acetate) doesn't work, switch to a different solvent system.[6] For example, trying dichloromethane/methanol or toluene/acetone can alter the specific interactions between the solutes, stationary phase, and mobile phase, potentially enhancing separation.

    • Improve Column Packing and Loading:

      • Dry Loading: If your compound has limited solubility in the mobile phase, dry loading is recommended for better band resolution.[5] This involves pre-adsorbing the crude material onto a small amount of silica gel and then carefully adding this powder to the top of the column.

      • Column Dimensions: Use a larger column with a higher ratio of stationary phase to crude material. A common rule of thumb is a 50:1 to 100:1 mass ratio of silica to sample for difficult separations.[1]

    • Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This can help to elute more retained impurities after your target compound has been collected.

Question 3: I attempted to purify my crude 2-bromo-5,7-dimethylthiazolopyridine by recrystallization, but it oiled out instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid rather than a solid.

  • Causality: This typically happens when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Solutions:

    • Modify the Solvent System:

      • Use a Lower-Boiling Solvent: If possible, choose a solvent in which your compound is soluble at high temperatures but has a lower boiling point.

      • Employ a Co-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid (cloudy).[7] Heat the mixture until it becomes clear again, and then allow it to cool slowly. Common co-solvent pairs include ethanol/water, hexane/ethyl acetate, and toluene/heptane.[7][8]

    • Adjust Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Slow cooling encourages the formation of well-ordered crystals.[8]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. This creates nucleation sites for crystal growth.[9]

      • Seeding: Add a single, pure crystal of the desired compound to the cooled solution to act as a template for crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-bromo-5,7-dimethylthiazolopyridine?

A1: The impurities will largely depend on the synthetic route. However, common impurities in similar heterocyclic syntheses can include:

  • Starting Materials: Unreacted starting materials are a common impurity.[10]

  • Over-brominated or Under-brominated Analogs: Depending on the bromination conditions, you might have species with no bromine or multiple bromine atoms.[2]

  • Isomeric Byproducts: If the synthesis involves reactions that are not completely regioselective, you may have isomeric impurities.

  • Reagent-derived Impurities: Byproducts from the reagents used in the synthesis.

Q2: Which purification method, column chromatography or recrystallization, is generally better for 2-bromo-5,7-dimethylthiazolopyridine?

A2: The choice depends on the purity of your crude material and the quantity you need to purify.

FeatureColumn ChromatographyRecrystallization
Purity of Crude Effective for complex mixtures with multiple components.Best for material that is already >80-90% pure.[11]
Scale Easily scalable from milligrams to kilograms.Can be challenging for very large quantities.
Yield Can have lower yields due to irreversible adsorption or streaking.Often provides higher yields if optimized.
Speed Can be time-consuming.Generally faster if a suitable solvent system is known.

A common strategy is to perform column chromatography on a small portion of the material to obtain a pure sample, and then use that pure sample to develop a recrystallization procedure for the bulk of the material.

Q3: How can I determine if my compound is degrading on the silica gel column?

A3: You can perform a stability test using a "2D TLC" experiment.[3][5]

  • Spot your crude material on a TLC plate and run it in your chosen solvent system.

  • After the first elution, dry the plate completely.

  • Rotate the plate 90 degrees and re-elute it in the same solvent system.

  • If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots appearing in a horizontal line from the main spot.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 2-bromo-5,7-dimethylthiazolopyridine using flash column chromatography.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound. A good starting point is a mixture of hexane and ethyl acetate.

    • Add 0.5% triethylamine to the chosen solvent system to prevent streaking.[1]

  • Column Packing:

    • Select a column with appropriate dimensions (a general rule is a 20-40g of silica per 1g of crude material).[5]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading (Dry Loading):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[5]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • Monitor the elution process by periodically analyzing the collected fractions by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute the target compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 2-bromo-5,7-dimethylthiazolopyridine.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying 2-bromo-5,7-dimethylthiazolopyridine via recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) and observe the solubility at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.[9] If a single solvent is not suitable, test co-solvent systems (e.g., ethanol/water).[8]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[11]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_end Final Product Crude Crude 2-bromo-5,7-dimethylthiazolopyridine TLC_Analysis TLC Analysis (with 0.5% TEA) Crude->TLC_Analysis Purity_Check Purity > 90% and Main Impurity Identified? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Column Column Chromatography (Silica or Alumina) Purity_Check->Column No / Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

  • Reddit User Discussion on Suzuki Purification. (2018). r/OrganicChemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. apicule. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]

  • Reddit User Discussion on Recrystallisation Help. (2020). r/Chempros. [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. PubChem. [Link]

  • Recrystallization is the most common method for purifying solid compounds. University of California, Santa Cruz. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Column Chromatography (CC). SlideShare. [Link]

  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]

  • Chromatography. University of Technology, Iraq. [Link]

  • (E)-4-(2-(7-Bromo-[6][10][12]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Column chromatography. Columbia University. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-Thiazolopyridine Substitution

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-thiazolopyridine. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-thiazolopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we combine fundamental principles with practical, field-tested advice to help you achieve optimal yields, minimize impurities, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a nucleophilic aromatic substitution (SNAr) on 2-bromo-thiazolopyridine?

A: For initial screening, a conservative starting point is room temperature (approx. 20-25 °C), particularly if you are using a highly reactive nucleophile like a thiolate.[1][2][3] However, many SNAr reactions on heteroaromatic systems require elevated temperatures to proceed at a reasonable rate.[4] A common exploratory range is between 80 °C and 120 °C, especially when using less reactive nucleophiles such as amines or alcohols. It is crucial to consider the boiling point of your chosen solvent to avoid pressurizing the system unintentionally. For instance, reactions in N,N-Dimethylformamide (DMF) are often conducted at temperatures up to 150 °C under the right conditions.[5][6]

Q2: How does my choice of nucleophile influence the optimal reaction temperature?

A: The nucleophile's reactivity is a primary determinant of the required thermal energy.

  • Highly Reactive Nucleophiles (e.g., Thiols/Thiolates): These are exceptionally potent nucleophiles in SNAr reactions and can often react at or near room temperature.[1][2][3] Pushing the temperature too high with these can lead to rapid, exothermic reactions and the formation of undesired byproducts.

  • Moderately Reactive Nucleophiles (e.g., Amines, Alkoxides): These typically require heating to achieve a satisfactory reaction rate. The electronic properties and steric bulk of the amine or alcohol will further dictate the necessary temperature. For example, a sterically hindered secondary amine will likely require more thermal energy than a small primary amine.

  • Weak Nucleophiles (e.g., Water, Neutral Alcohols): These generally require significantly higher temperatures and may necessitate the use of a sealed vessel to operate above the solvent's boiling point.[4]

Q3: What are the common signs of thermal decomposition of my starting material or product?

A: Visual and analytical cues can signal that your reaction temperature is too high.

  • Visual Cues: A sudden and dramatic color change, often to a dark brown or black tar-like consistency, is a strong indicator of decomposition.

  • Analytical Cues (TLC/LC-MS):

    • On a Thin Layer Chromatography (TLC) plate, you may observe streaking from the baseline, the appearance of numerous new, often inseparable spots, or the complete disappearance of both your starting material and desired product spots.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) analysis will show a complex mixture of peaks, none of which correspond to the expected product mass. The total ion chromatogram (TIC) may appear noisy and unresolved.

Q4: Can I run the reaction above the solvent's boiling point?

A: Yes, this is a common technique to accelerate slow reactions.[4] It requires specialized equipment such as a sealed reaction vial (microwave vial) or a pressure-rated reactor. This approach is particularly useful for unreactive substrates or weak nucleophiles.[4] By operating under pressure, you can achieve temperatures significantly higher than the solvent's atmospheric boiling point, often leading to dramatic rate enhancements.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during your optimization experiments.

Problem: No or very low conversion of starting material.
Potential Cause Troubleshooting Action & Rationale
Insufficient Thermal Energy The activation energy for the reaction is not being met. Increase the reaction temperature in a stepwise manner (e.g., in 20 °C increments). Monitor the reaction by TLC or LC-MS at each new temperature to assess progress.
Poor Nucleophile Reactivity The chosen nucleophile may be too weak for the selected temperature. Consider switching to a stronger nucleophile or converting the nucleophile to its more reactive conjugate base (e.g., using a base like K₂CO₃ or NaH to deprotonate an alcohol or thiol).[8]
Solvent Choice Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they stabilize the charged Meisenheimer intermediate.[8][9] If you are using a non-polar or protic solvent, consider switching.
Problem: Formation of multiple products or significant impurities.
Potential Cause Troubleshooting Action & Rationale
Reaction Temperature is Too High Excessive heat can provide enough energy to activate alternative reaction pathways or cause decomposition of the starting material or product.[10] Reduce the temperature. Even a 10-20 °C decrease can significantly improve selectivity.
Side Reactions with Solvent At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[10] If you observe a byproduct with a mass corresponding to dimethylamine addition, switch to a more thermally stable solvent like DMSO or sulfolane.
Reaction at Other Sites If the thiazolopyridine core has other reactive sites, high temperatures might lead to a loss of regioselectivity. Lowering the temperature will favor the kinetically controlled product, which is typically the desired SNAr adduct at the 2-position.
Problem: The reaction is too fast and difficult to control.
Potential Cause Troubleshooting Action & Rationale
Excessive Temperature for a Reactive System You are likely using a highly reactive nucleophile (e.g., a thiolate) at an unnecessarily high temperature. Reduce the temperature significantly. Many such reactions proceed smoothly at room temperature or even 0 °C.[11]
Exothermic Reaction The reaction itself is generating a significant amount of heat, leading to a runaway temperature increase. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. For larger-scale reactions, consider using an ice bath for cooling and adding one of the reagents slowly via a syringe pump.[11]

Experimental Protocol: Temperature Screening Study

This protocol outlines a parallel screening experiment to efficiently identify the optimal reaction temperature.

Objective: To determine the optimal temperature for the substitution of 2-bromo-thiazolopyridine with a chosen nucleophile by evaluating conversion and purity across a range of temperatures.

Materials:

  • 2-bromo-thiazolopyridine

  • Nucleophile of choice (e.g., 4-methoxythiophenol)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF)

  • Array of reaction vials with stir bars and septa caps

  • Heating blocks or parallel synthesis equipment capable of maintaining distinct temperatures

  • TLC plates and appropriate mobile phase

  • LC-MS for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision prep_vials Prepare 5 identical reaction vials (Substrate, Nucleophile, Base, Solvent) T1 Vial 1: 25°C prep_vials->T1 Distribute & Heat T2 Vial 2: 50°C prep_vials->T2 Distribute & Heat T3 Vial 3: 75°C prep_vials->T3 Distribute & Heat T4 Vial 4: 100°C prep_vials->T4 Distribute & Heat T5 Vial 5: 125°C prep_vials->T5 Distribute & Heat monitor Monitor all reactions at T = 2h, 6h, 24h T1->monitor T2->monitor T3->monitor T4->monitor T5->monitor quench Quench aliquots monitor->quench analyze Analyze by LC-MS (Conversion %, Purity %) quench->analyze decision Identify Optimal Temperature analyze->decision

Caption: Workflow for parallel temperature screening.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add 2-bromo-thiazolopyridine (1.0 eq), your nucleophile (1.1 eq), and base (1.5 eq) to each of five reaction vials equipped with stir bars.

  • Solvent Addition: Add the same volume of anhydrous solvent to each vial to achieve a consistent concentration (e.g., 0.1 M).

  • Reaction Setup: Seal the vials and place them in separate wells of a pre-heated parallel synthesizer or heating blocks set to the screening temperatures (e.g., 25 °C, 50 °C, 75 °C, 100 °C, 125 °C).

  • Monitoring: After a set time interval (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract from each temperature point by LC-MS to determine the percentage of starting material remaining and the relative purity of the product.

  • Repeat Monitoring: Repeat steps 4 and 5 at subsequent time points (e.g., 6 hours, 24 hours) to build a reaction profile for each temperature.

  • Data Interpretation: Compile the results into a table to compare conversion and product purity versus temperature and time. The optimal temperature is the one that provides the highest yield of pure product in a reasonable timeframe.

Data Interpretation Table (Example):

Temperature (°C)Time (h)Conversion (%)Product Purity (%)Observations
252410>98Very slow reaction
502445>98Incomplete conversion
75695>98Good conversion and purity
1002>9995Fast reaction, minor impurity noted
1252>9980Significant byproduct formation

Based on this example data, 75 °C would be identified as the optimal temperature.

Troubleshooting Decision Tree

The following diagram provides a logical path for troubleshooting common issues encountered during temperature optimization.

Troubleshooting start Start Analysis (TLC or LC-MS) q_conversion Conversion > 95%? start->q_conversion q_purity Product Purity > 95%? q_conversion->q_purity Yes res_increase_temp Action: Increase Temperature by 20°C Re-evaluate q_conversion->res_increase_temp No res_optimal Result: Optimal Temperature Found q_purity->res_optimal Yes res_decrease_temp Action: Decrease Temperature by 20°C Re-evaluate q_purity->res_decrease_temp No res_consider_catalyst Action: Consider Catalyst or Stronger Base/Nucleophile res_increase_temp->res_consider_catalyst If temp >150°C

Caption: Decision tree for troubleshooting temperature optimization.

References
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Reaction of 2-Bromopyridine with Thiophenol. ResearchGate.
  • New Experimental Techniques for Organic Synthesis. Mettler Toledo.
  • Optimization of the Conditions for the Reaction of 2-Bromo. ResearchGate.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Room Temperature Organic Synthesis. ResearchGate.
  • Specialized Solid Form Screening Techniques. Organic Process Research & Development.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules.
  • Data-driven recommendation of agents, temperature, and equivalence ratios for organic synthesis. Chemical Science.
  • SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Polymers.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress.
  • Haloselectivity of Heterocycles. Baran Lab.
  • Recent Trends in Chemistry of Thiazolopyridines. ResearchGate.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
  • 2-bromopyridine - NIST/TRC Web Thermo Tables. NIST.
  • Instructions for Articles. Organic Syntheses.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Ch 23 - SNAr. YouTube.
  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London.
  • troubleshooting nucleophilic substitution reactions on the thiadiazole ring. Benchchem.
  • Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules.
  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing.
  • Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI.

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Troubleshooting

Technical Support Center: Stability of 2-bromo-5,7-dimethyl-thiazolo[4,5-b]pyridine in Solution

Technical Support Center: Stability of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine in Solution Welcome to the technical support center for 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine in Solution

Welcome to the technical support center for 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will address common questions and challenges regarding its stability in solution, drawing upon established principles of organic chemistry and data from analogous brominated heterocyclic compounds.

Introduction

2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine is a key building block in medicinal chemistry and materials science. The presence of a reactive carbon-bromine bond, coupled with the fused thiazolopyridine core, makes it a versatile substrate for various cross-coupling reactions. However, this reactivity also necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility. This guide will provide a comprehensive overview of the factors influencing the stability of this compound in solution and offer practical advice for its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine?

A1: Based on data for similar brominated heterocyclic compounds, solid 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine should be stored in a cool, dark, and dry place.[2] A tightly sealed container is crucial to prevent moisture and air exposure. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to minimize degradation.[1] Some brominated compounds are known to degrade over time, so it is advisable to use older stock with caution and consider re-analysis if stored for extended periods.[2]

Q2: Which solvents are recommended for dissolving 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine?

A2: The choice of solvent will depend on the subsequent application. For cross-coupling reactions, common aprotic solvents such as dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are generally suitable. It is critical to use anhydrous solvents, as water can participate in side reactions and promote degradation. The solubility of the compound in these solvents should be determined empirically for your specific concentration needs.

Q3: What are the likely degradation pathways for this compound in solution?

A3: While specific degradation pathways for 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine have not been extensively reported, several mechanisms can be inferred based on the chemistry of similar molecules:

  • Hydrolysis: The carbon-bromine bond can be susceptible to hydrolysis, particularly in the presence of water and nucleophiles, leading to the formation of the corresponding hydroxylated derivative.

  • Reductive Debromination: In the presence of reducing agents or certain catalysts, the bromine atom can be replaced by a hydrogen atom.

  • Oxidative Degradation: The thiazole and pyridine rings may be susceptible to oxidation, especially when exposed to strong oxidizing agents or prolonged exposure to air and light.[3]

  • Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive. Exposure to UV or even ambient light over time can lead to decomposition.

Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Low or no yield in cross-coupling reactions is a frequent issue. The workflow below will help you diagnose the potential cause.

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Expert Insights:

  • Causality: The nitrogen atoms in the pyridine and thiazole rings can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition.[4][5] If your starting material has degraded to form more polar, coordinating species, this effect can be exacerbated.

  • Self-Validation: Before starting a large-scale reaction, run a small-scale test reaction with a known, reliable coupling partner to validate your catalyst system and reaction conditions.

Issue 2: Appearance of Unknown Impurities in Solution Over Time

Observing new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) indicates the formation of impurities.

Potential Causes and Solutions:

Observation Potential Cause Recommended Action
A new peak with a mass corresponding to M-Br+OHHydrolysisUse anhydrous solvents and handle the compound under an inert atmosphere.
A new peak with a mass corresponding to M-Br+HReductive DebrominationEnsure your solvent is free of reducing impurities. Avoid exposure to incompatible reagents.
Broadening of peaks or appearance of multiple small impuritiesGeneral DecompositionStore stock solutions at low temperatures (-20°C) and for short durations. Prepare fresh solutions for each experiment. Protect from light.

Recommended Protocols for Stability Assessment

To ensure the reliability of your experiments, it is good practice to assess the stability of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine in your specific experimental conditions.

Protocol 1: Short-Term Stability in a Common Solvent (e.g., Dioxane)

This protocol assesses the stability of the compound in a solvent over a typical reaction time.

  • Preparation: Prepare a stock solution of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine in anhydrous dioxane at a known concentration (e.g., 10 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC-UV and LC-MS to determine the initial purity and identify the parent mass.

  • Incubation: Store the solution under your typical reaction conditions (e.g., room temperature or elevated temperature) and atmosphere (e.g., air or inert gas).

  • Time-Point Analysis: Analyze aliquots of the solution at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks over time. A decrease in the parent peak area of >5% may indicate significant degradation.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and pathways under stressed conditions.

Caption: Workflow for a forced degradation study.

Expert Insights:

  • Mechanistic Understanding: Identifying the degradation products can provide valuable information about the compound's liabilities. For example, if debromination is a major pathway, you may need to use milder reaction conditions or catalysts that are less prone to this side reaction.

  • Analytical Methods: High-resolution mass spectrometry is invaluable for obtaining accurate mass measurements of degradation products, which aids in their identification.[6]

Conclusion

While 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine is a valuable synthetic intermediate, its stability in solution is a critical factor for successful and reproducible experimentation. By understanding the potential degradation pathways and implementing the recommended handling, storage, and troubleshooting procedures outlined in this guide, researchers can mitigate the risks of compound degradation and ensure the integrity of their results.

References

  • MilliporeSigma. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Retrieved from [Link]

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
  • Tsesarsky, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Planki, P., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Fernández, I., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics, 40(19), 3325–3335.
  • Liu, Y., & Marder, T. B. (2018). Late-stage functionalization of BN-heterocycles.
  • de Vries, J. G. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 43(1), 127-136.
  • PubChem. (n.d.). 2-bromo-5,6,7-trimethyl-[1][2]thiazolo[4,5-b]pyridine. Retrieved from [Link]

  • Fathalla, O. A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7189.
  • Fathalla, O. A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52.
  • Chaban, T., et al. (2018). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(13), 2844–2847.
  • de Vries, J. G. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. SciSpace.
  • Wu, Q., et al. (2024). Increased formation of brominated disinfection by-products and toxicities during low-H2O2-mediated ozonation of reclaimed water. Science of The Total Environment, 954, 176276.
  • Wang, Y., et al. (2022). Improvement of bromide ions on the degradation of sulfamerazine by horseradish peroxidase-H2O2 system and its interaction mechanisms.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Lu, J., et al. (2022). Formation of brominated by-products during the degradation of tetrabromobisphenol S by Co2+/peroxymonosulfate oxidation. Journal of Environmental Management, 314, 115091.
  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.
  • PubChem. (n.d.). [1][2]Thiazolo[4,5-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-7-(difluoromethyl)-5-methyl-[1][2]thiazolo[4,5-b]pyridine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro Thiazolo[4,5-b]pyridines

This guide provides an in-depth technical comparison of 2-bromo- and 2-chlorothiazolo[4,5-b]pyridines , focusing on their distinct reactivity profiles in medicinal chemistry applications. Executive Summary & Scaffold Ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-bromo- and 2-chlorothiazolo[4,5-b]pyridines , focusing on their distinct reactivity profiles in medicinal chemistry applications.

Executive Summary & Scaffold Analysis

The thiazolo[4,5-b]pyridine scaffold is a privileged bicyclic heteroaromatic system, serving as a bioisostere for purines and benzothiazoles. The C2 position (located on the thiazole ring, flanked by sulfur and nitrogen) is the primary vector for diversification.

While both 2-bromo and 2-chloro derivatives serve as electrophilic building blocks, they are not interchangeable . The 2-bromo variant is the superior substrate for metal-catalyzed cross-couplings and halogen-metal exchange, whereas the 2-chloro variant offers enhanced stability and unique advantages in specific Nucleophilic Aromatic Substitution (


) protocols where electronegativity drives the rate-determining step.
Structural Numbering & Electronic Profile

To ensure precision, the standard IUPAC numbering for this fused system is used:

  • Position 1: Sulfur (Thiazole)[1]

  • Position 2: Carbon (Electrophilic center, site of halogenation)

  • Position 3: Nitrogen (Thiazole)[1][2][3][4][5]

  • Position 4: Nitrogen (Pyridine bridgehead)

Electronic Character: The C2 carbon is highly electron-deficient due to the inductive withdrawal from both the thiazole nitrogen (N3) and the sulfur atom (S1), further amplified by the electron-poor pyridine ring fused at the [4,5-b] junction.

Caption: The C2 position is the "soft" electrophilic center, while the pyridine nitrogen (N4) exerts a long-range electron-withdrawing effect.

Reactivity Comparison Matrix

Reaction Class2-Bromo Derivative 2-Chloro Derivative Mechanistic Driver
Pd-Catalyzed Coupling (Suzuki, Buchwald)Superior. Fast oxidative addition. Works with standard catalysts (

).
Moderate. Slower oxidative addition. Requires electron-rich ligands (e.g., XPhos, SPhos) or elevated temps.Bond Dissociation Energy (C-Br < C-Cl).
Lithium-Halogen Exchange Excellent. Rapid, clean exchange with

-BuLi or

-PrMgCl at -78°C.
Poor/Inert. Often resists exchange; competing nucleophilic attack on pyridine ring or directed ortho-lithiation dominates.Polarizability of the C-X bond.

(Amines/Thiols)
High Reactivity. Good leaving group ability.High Reactivity. High electronegativity of Cl stabilizes the Meisenheimer intermediate.Meisenheimer Complex Stability vs. Leaving Group Ability.
Stability Moderate. Sensitive to light and moisture over time.High. Stable solid, suitable for long-term storage.Bond strength and hydrolytic stability.

Detailed Reactivity Profiles

A. Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura)

The 2-bromo derivative is the standard for C-C bond formation. The C-Br bond is sufficiently weak (~68 kcal/mol) to undergo facile oxidative addition with Pd(0) species.

  • 2-Bromo: Reacts at 60-80°C with standard boronic acids.

  • 2-Chloro: The C-Cl bond (~81 kcal/mol) presents a higher kinetic barrier. While reactive due to the electron-deficient heterocycle, it frequently requires "hotter" conditions (100°C+, microwave) or specialized precatalysts (e.g., Pd-PEPPSI-IPr) to prevent catalyst arrest.

B. Nucleophilic Aromatic Substitution ( )

Contrary to the metal-coupling trend, the 2-chloro derivative is often competitively reactive in


 reactions.
  • Mechanism: The rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. The higher electronegativity of Chlorine (3.16) vs. Bromine (2.96) stabilizes this intermediate more effectively, often offsetting the poorer leaving group ability of chloride.

  • Application: For displacement with amines, alkoxides, or thiols, the 2-chloro analog is a cost-effective and stable alternative to the 2-bromo.

C. Lithium-Halogen Exchange (Critical Differentiator)

This is the binary decision point .

  • 2-Bromo: Treatment with

    
    -BuLi at -78°C effects a clean Li/Br exchange within minutes, generating the 2-lithio species. This nucleophile can then trap aldehydes, ketones, or Weinreb amides.
    
  • 2-Chloro: Attempting Li/Cl exchange typically fails. The

    
    -BuLi is more likely to act as a nucleophile, attacking the pyridine ring (C5 or C7) or acting as a base to deprotonate the pyridine ring (directed ortho-metalation), leading to complex mixtures. Do not use the 2-chloro derivative if you need to generate the C2-carbanion. 
    

Experimental Protocols

Protocol 1: Suzuki Coupling (Optimized for 2-Bromo)

Target: C2-Aryl derivatives

  • Reagents: 2-Bromo-thiazolo[4,5-b]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure:

    • Charge a microwave vial with solid reagents and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat to 80°C for 4 hours (or 120°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Note: If using the 2-chloro analog, switch catalyst to

      
       / XPhos  and increase temperature to 100°C.
      
Protocol 2: Lithium-Halogen Exchange (Exclusive to 2-Bromo)

Target: C2-Formyl/Acyl derivatives

  • Setup: Flame-dried Schlenk flask under

    
    .
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Execution:

    • Cool solution of 2-bromo-thiazolo[4,5-b]pyridine to -78°C .

    • Add

      
      -BuLi  (1.1 equiv, 2.5M in hexanes) dropwise over 10 min. Solution often turns deep red/orange.
      
    • Stir for 15-30 min at -78°C. (Do not let warm up, or the lithio species may decompose).

    • Add Electrophile (e.g., DMF, 1.5 equiv) rapidly.

    • Stir 30 min at -78°C, then warm to RT.

    • Quench: Sat.

      
      .
      

Decision Logic Visualization

DecisionTree cluster_Li C-C Bond via Carbanion cluster_Pd C-C Bond via Pd-Catalysis cluster_SNAr C-N / C-S / C-O Bond Start Start: Choose Halogen ReactionType What is the Desired Reaction? Start->ReactionType LiExchange Lithium-Halogen Exchange ReactionType->LiExchange Suzuki Suzuki/Stille Coupling ReactionType->Suzuki SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr UseBr MUST USE 2-Bromo LiExchange->UseBr Required UseCl_Fail 2-Chloro Fails (Side Reactions) LiExchange->UseCl_Fail Avoid Br_Pref 2-Bromo Preferred (Milder Conditions) Suzuki->Br_Pref Standard Cl_Alt 2-Chloro Acceptable (Requires Active Ligand) Suzuki->Cl_Alt Alternative Either Either Works (Cl is Cheaper/Stable) SNAr->Either Cost Driven

Caption: Decision tree for selecting between 2-bromo and 2-chloro substrates based on synthetic intent.

References

  • Synthesis and reactivity of thiazolo[4,5-b]pyridines. Journal of Organic and Pharmaceutical Chemistry. (2019). Link

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds. (2024).[6] Link

  • Lithium-Halogen Exchange in Nitrogen Heterocycles. Organic Reactions. (2013). Link

  • Comparative Suzuki Coupling of Pyridyl Halides. Journal of the American Chemical Society. (2014). Link

  • Nucleophilic Aromatic Substitution Mechanisms in Heterocycles. Master Organic Chemistry. (2018). Link

Sources

Comparative

Purity Analysis Standards for Thiazolo[4,5-b]pyridine Intermediates: A Comparative Technical Guide

Executive Summary: The Scaffold & The Stakes Thiazolo[4,5-b]pyridine is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., PI3K, c-Met) and allosteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Stakes

Thiazolo[4,5-b]pyridine is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., PI3K, c-Met) and allosteric modulators. However, its synthesis—often involving the cyclization of 2,3-disubstituted pyridines—is prone to generating regioisomeric impurities (specifically the [5,4-b] isomer) and stubborn N-oxides that often co-elute in standard reverse-phase conditions.

This guide moves beyond basic "purity checks" to establish a rigorous Purity Analysis Standard . We compare the three dominant methodologies—HPLC-UV, LC-MS, and qNMR—and provide a self-validating workflow to ensure your intermediate (e.g., 2-aminothiazolo[4,5-b]pyridine) is chemically and structurally defined.

Comparative Analysis of Methodologies

We evaluate the three pillars of purity analysis based on Specificity (can it see the impurity?), Sensitivity (LOD/LOQ), and Absoluteness (does it need a reference standard?).

Table 1: Performance Matrix for Thiazolo[4,5-b]pyridine Analysis
FeatureHPLC-UV (Method A) LC-MS (Method B) qNMR (Method C)
Primary Role Routine Purity & QuantitationIdentity Confirmation & Trace Impurity IDAbsolute Purity & Salt Stoichiometry
Specificity High (with optimized gradient)Medium (Isomers often have identical mass)High (Distinct chemical shifts)
Regioisomer Resolution Excellent (Separates [4,5-b] vs [5,4-b])Poor (Identical

)
Excellent (Diagnostic

-coupling)
Reference Standard Required (for accurate % w/w)Not quantitative without standardNot Required (Internal Standard used)
Limit of Detection Low ppm rangeHigh sensitivity (ppb)~0.1% (Limit of Quantitation)
Weakness Response factor variationIon suppression; "Invisible" non-ionizablesLower sensitivity; requires solubility
Expert Insight: The "Purity Trap"

Warning: Do not rely solely on LC-MS for thiazolopyridine intermediates. The [4,5-b] and [5,4-b] regioisomers have identical masses (


 136 for the parent core) and often similar fragmentation patterns. HPLC-UV is mandatory for isomer resolution, while qNMR is mandatory for net content assignment. 

Detailed Experimental Protocols

Protocol A: Optimized HPLC-UV for Regioisomer Separation

The "Workhorse" Method

Standard C18 gradients often fail to separate the polar amino-thiazolopyridine from its isomers. This protocol uses pH control to leverage the subtle pKa differences between the pyridine nitrogen positions.

Chromatographic Conditions:

  • Column: C18 with polar-endcapping (e.g., Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Low pH keeps the basic pyridine protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (aromatic max) and 310 nm (thiazole specific).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
2.0 5 Isocratic hold (elute polar salts)
15.0 60 Linear Gradient
18.0 95 Wash
20.0 95 Hold

| 20.1 | 5 | Re-equilibrate |

Self-Validation Step: Inject a mixture of the crude reaction. If the main peak has a shoulder or an asymmetry factor


, adjust the pH of Mobile Phase A to 2.5. The [5,4-b] isomer typically elutes after the [4,5-b] isomer under these conditions due to slightly higher lipophilicity.
Protocol B: Quantitative NMR (qNMR) for Absolute Purity

The "Gold Standard" Method

This method determines the % weight/weight purity directly, accounting for residual solvents, inorganic salts, and water, which HPLC often misses.

Reagents:

  • Solvent: DMSO-

    
     (Universal solubility for this scaffold).
    
  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    )  or 1,3,5-Trimethoxybenzene .
    
    • Why? Benzoic acid (a common IS) can protonate the pyridine nitrogen, shifting peaks and broadening signals. Dimethyl sulfone is non-acidic, stable, and appears as a clean singlet at

      
       3.0 ppm, clear of the aromatic region.
      

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): 60 seconds  (Crucial: T1 for aromatic protons can be long; 60s ensures 
      
      
      
      magnetization recovery).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known H count) and a clean aromatic proton from the scaffold (e.g., H-7).

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molecular Weight
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

The Regioisomer Trap: Structural Elucidation

Distinguishing thiazolo[4,5-b]pyridine from thiazolo[5,4-b]pyridine is the most critical analytical challenge.

Diagnostic Coupling Constants ( H-NMR)

The coupling pattern of the pyridine ring protons (H-5, H-6, H-7) provides the "fingerprint."

Thiazolo[4,5-b]pyridine (Desired):

  • H-5 (

    
     to N):  Doublet, 
    
    
    
    Hz.
  • H-7 (

    
     to N):  Doublet of Doublets (or doublet), 
    
    
    
    Hz.
  • H-6 (

    
     to N):  Doublet of Doublets, 
    
    
    
    Hz,
    
    
    Hz.
  • Key Feature: The proton at position 7 is deshielded by the adjacent Sulfur/Nitrogen of the thiazole ring.

Thiazolo[5,4-b]pyridine (Common Isomer):

  • The fusion is reversed. The chemical shift environment changes drastically.

  • Differentiation: In the [5,4-b] isomer, the proton adjacent to the thiazole ring is H-6 (relative to pyridine N). The coupling constant

    
     (typically smaller, ~4-5 Hz) will appear on the most deshielded proton. In the [4,5-b] isomer, the most deshielded proton (H-7) has a large coupling (
    
    
    
    Hz) to H-6.

Rule of Thumb:

  • Large coupling (~8 Hz) on the most downfield proton?

    
     Likely [4,5-b] .
    
  • Small coupling (~5 Hz) on the most downfield proton?

    
     Likely [5,4-b] .
    

Visualizations

Diagram 1: Analytical Decision Workflow

A logic gate for selecting the correct analytical method based on the stage of development.

PurityWorkflow Start Start: Crude Intermediate TLC 1. TLC Check (Qualitative) Start->TLC HPLC 2. HPLC-UV (Method A) (Purity % Area) TLC->HPLC IsomerCheck Isomer Separation? HPLC->IsomerCheck Optimize Optimize pH/Gradient (See Protocol A) IsomerCheck->Optimize Co-elution LCMS 4. LC-MS (Method B) (Identity Confirmation) IsomerCheck->LCMS Resolved Optimize->HPLC qNMR 3. qNMR (Method C) (Absolute Purity) Final Final CoA Generation qNMR->Final LCMS->qNMR Identity Confirmed

Caption: Decision tree for the purity analysis of thiazolopyridine intermediates, prioritizing isomer resolution before absolute quantification.

Diagram 2: Regioisomer Formation Pathways

Understanding where the impurity comes from helps in anticipating it.

SynthesisPath Precursor 2,3-Diaminopyridine Precursor Cyclization Cyclization (e.g., KSCN/Br2) Precursor->Cyclization Product Thiazolo[4,5-b]pyridine (Target) Cyclization->Product Major Path (N2 attack) Impurity Thiazolo[5,4-b]pyridine (Regioisomer) Cyclization->Impurity Minor Path (N3 attack)

Caption: Divergent synthesis pathways leading to the target [4,5-b] scaffold and the common [5,4-b] impurity.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • MDPI Molecules. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Retrieved from [Link][3]

  • Helix Chromatography. (2023). HPLC Method for Analysis of Pyridine and Isomers. Retrieved from [Link]

  • Cambridge Isotope Laboratories. Standards for qNMR: Internal Calibration Standards. Retrieved from [Link]

Sources

Validation

A Technical Guide to the Physicochemical Characterization of 2-bromo-5,7-dimethyl-thiazolo[4,5-b]pyridine

A Technical Guide to the Physicochemical Characterization of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine This guide provides a focused analysis of the melting point of 2-bromo-5,7-dimethyl-[1]thiazolo[4,5-b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Physicochemical Characterization of 2-bromo-5,7-dimethyl-[1][2]thiazolo[4,5-b]pyridine

This guide provides a focused analysis of the melting point of 2-bromo-5,7-dimethyl-[1]thiazolo[4,5-b]pyridine , a heterocyclic compound of interest in medicinal chemistry and materials science. The determination of a sharp melting point range is a fundamental indicator of sample purity, a critical parameter in drug development and chemical synthesis.[2] This document details the experimentally reported melting point, offers a comparative analysis with structurally related analogs, and presents a standardized protocol for its empirical determination.

Experimentally Determined Melting Point

Following a comprehensive review of available literature, the melting point for pure 2-bromo-5,7-dimethyl-[1]thiazolo[4,5-b]pyridine has been reported.

A study detailing the synthesis of various novel thiazolo[4,5-b]pyridines as potential anti-exudative and anti-oxidant agents reported the melting point for a compound identified as N'-[2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl]-chloro-acetic acid hydrazide to be 178-179 °C .[3] While this is a derivative, another study on similar compounds reported a melting point of 198-199 °C for a related acetamide derivative.[3]

It is important to note that direct melting point data for the specific parent compound, 2-bromo-5,7-dimethyl-[1]thiazolo[4,5-b]pyridine, is not prominently available in the reviewed literature. The values presented are for closely related derivatives, which provides an estimated range for the target compound.

Comparative Analysis with Structural Analogs

The melting point of a crystalline solid is highly dependent on its molecular structure, including the nature and position of substituent groups, which influence intermolecular forces and crystal lattice packing.[4] To contextualize the expected melting point of the target compound, a comparison with related thiazolo[4,5-b]pyridine derivatives is instructive.

Compound NameStructureReported Melting Point (°C)Key Structural Differences from Target
Target Compound 2-bromo-5,7-dimethyl-[1]thiazolo[4,5-b]pyridineNot explicitly found-
N'-[2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl]-chloro-acetic acid hydrazide[3]Derivative with a large N-acetyl hydrazide side chain178-179Addition of a bulky, polar side chain.
2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolydine-3-yl)-acetamide[3]Derivative with an acetamide group linked to a thiazolidine ring198-199Presence of multiple rings and polar groups.
7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one[5]Bromine on a phenyl substituent, not the thiazolo ring> 240Different substitution pattern, additional phenyl group.
5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one[6]Phenylazo group at position 6258–259 (531–532 K)Large phenylazo group, likely increasing intermolecular forces.

Analysis of Structural Effects:

  • Substituent Effects : The addition of functional groups can significantly alter melting points. Alkyl groups, like the two methyl groups in the target compound, can modestly increase the melting point compared to the unsubstituted parent structure due to increased molecular weight and van der Waals forces.[7]

  • Halogenation : The presence of a bromine atom, as in the target compound, is expected to increase the melting point relative to its non-halogenated counterpart due to increased molecular weight and polarizability, leading to stronger intermolecular dipole-dipole interactions.

  • Hydrogen Bonding : Derivatives containing N-H or O-H groups, such as those with amide or hydrazide functionalities, often exhibit significantly higher melting points due to strong intermolecular hydrogen bonding, which requires more energy to disrupt the crystal lattice.[4][8]

Given these principles, the melting point of pure 2-bromo-5,7-dimethyl-[1]thiazolo[4,5-b]pyridine is anticipated to be a sharp, defined range, likely lower than the highly functionalized derivatives listed but higher than the unsubstituted parent heterocycle.

Standardized Protocol for Melting Point Determination

To ensure accurate and reproducible results, the capillary method is the most widely accepted technique for determining the melting point of a powdered crystalline solid.[2][9]

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_record Data Recording A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm height) B->C D Place in Apparatus C->D E Rapid Heating (Rough MP) D->E F Cool & Prepare New Sample E->F G Slow Heating (1-2°C/min) near rough MP F->G H Observe & Record G->H I T_initial: First liquid droplet appears H->I J T_final: All solid has melted H->J K Report as Range: T_initial - T_final

Caption: Workflow for Melting Point Determination by the Capillary Method.

Step-by-Step Methodology
  • Sample Preparation :

    • Ensure the crystalline sample of 2-bromo-5,7-dimethyl-[1]thiazolo[4,5-b]pyridine is completely dry, as residual solvent can act as an impurity and cause melting point depression.[10]

    • Grind a small amount of the sample into a fine powder using a mortar and pestle or a spatula on a watch glass.[1]

    • Press the open end of a thin-walled capillary tube (sealed at the other end) into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[10] Repeat until a packed sample height of 2-3 mm is achieved.[2][9]

  • Rough Melting Point Determination :

    • Place the packed capillary tube into the heating block of a melting point apparatus.[10]

    • Set a rapid heating rate (e.g., 5-10°C per minute) to quickly determine an approximate melting temperature.[1] This provides a target range for the precise measurement.

  • Accurate Melting Point Determination :

    • Allow the apparatus to cool to at least 20°C below the rough melting point.[1]

    • Insert a new, freshly packed capillary tube.

    • Heat the sample more quickly until the temperature is about 15-20°C below the rough melting point.[1]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[1][9]

    • Record the initial temperature (T_initial) at which the first droplet of liquid becomes visible.

    • Record the final temperature (T_final) at which the last solid crystal melts into a transparent liquid.[1]

    • The melting point is reported as the range from T_initial to T_final. A pure compound should exhibit a sharp range of 0.5-1.5°C.

  • Validation :

    • Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measured range.[1]

Conclusion

While a definitive, published melting point for 2-bromo-5,7-dimethyl-[1]thiazolo[4,5-b]pyridine was not located, analysis of its structural features and comparison with related analogs suggest an expected melting point influenced by its halogen and alkyl substituents. The provided standardized capillary method offers a robust and reliable protocol for the empirical determination of this crucial physicochemical property. For researchers in drug development, the precise and narrow melting point range obtained through this method serves as a primary, validated criterion for establishing the purity and identity of newly synthesized batches of this compound.

References

  • Melting point determin
  • Melting point determin
  • Method for Determining Capillary Melting Point. J&K Scientific LLC.
  • 6.
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
  • Heterocyclic compound - Melting, Boiling, Points. Britannica.
  • Effect of Substituents on the Melting Points and Spectroscopic Characteristics of Some Popular Scintill
  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALU
  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica.
  • Five-membered Heterocycles Pyrrole, Furan and Thiophene.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

Sources

Safety & Regulatory Compliance

Safety

2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine proper disposal procedures

Executive Summary: Immediate Action Card For the immediate disposal of 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine (CAS: Variable/Analogous to 143150-92-9 derivatives), treat as Hazardous Halogenated Organic Waste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For the immediate disposal of 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine (CAS: Variable/Analogous to 143150-92-9 derivatives), treat as Hazardous Halogenated Organic Waste .

  • Primary Hazard: Toxic/Irritant; emits Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx) upon combustion.

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

  • Lab Segregation: DO NOT mix with strong oxidizers or non-halogenated solvents.

  • RCRA Status: Unlisted (treat as "Hazardous Waste, Solid, n.o.s." or "Toxic Liquid, Organic, n.o.s." depending on state).

Chemical Profile & Hazard Assessment

To ensure safe disposal, we must understand the chemical architecture. This compound is a fused bicyclic heteroaromatic system containing nitrogen, sulfur, and a bromine substituent.

PropertyData / CharacteristicImplication for Disposal
Molecular Formula C₈H₇BrN₂SContains Halogen (Br), Sulfur (S), Nitrogen (N).[1][2][3][4][5][6][7]
Physical State Solid (crystalline powder)Requires "Solid Waste" stream unless dissolved.
Reactivity Stable; incompatible with strong oxidizers.[8]Segregation Risk: Fire/Explosion if mixed with nitrates/peroxides.
Combustion Byproducts HBr, NOx, SOx, CO, CO₂Incineration Requirement: Must use facilities with acid gas scrubbers.
Aquatic Toxicity High (Predicted for halogenated heterocycles)Zero Discharge: Absolutely no drain disposal.

Expert Insight: The presence of the bromine atom on the thiazolopyridine ring renders this compound a "Halogenated Organic." Standard incineration without scrubbing releases corrosive HBr gas. Therefore, it must be segregated from general organic waste (non-halogenated) to ensure it is routed to the correct incinerator type [1].

Pre-Disposal Segregation: The Self-Validating System

A self-validating system ensures that incompatible wastes are never mixed. Follow this logic gate before adding the chemical to any waste container.

Segregation Rules:
  • Halogenated vs. Non-Halogenated: This is the critical split. This compound goes into Halogenated Waste .[7][9]

  • Solid vs. Liquid:

    • Pure Compound: Dispose of as Solid Hazardous Waste .

    • Solutions: If dissolved in DCM or Chloroform -> Halogenated Liquid Waste .

    • Solutions: If dissolved in Acetone/Methanol -> Halogenated Liquid Waste (The presence of Br overrides the solvent class).

Visual Logic: Disposal Decision Tree

DisposalLogic Start Waste: 2-bromo-5,7-dimethyl- [1,3]thiazolo[4,5-b]pyridine Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Mother Liquor Form->Liquid SolidBin BIN A: Solid Hazardous Waste (Label: Halogenated Organic) Solid->SolidBin Contam Contaminants? Liquid->Contam Oxidizer Contains Strong Oxidizers? (Peroxides, Nitrates) Contam->Oxidizer Check Reactivity Quench Perform Reductive Quench (Bisulfite wash) Oxidizer->Quench Yes SolventCheck Solvent Type? Oxidizer->SolventCheck No Quench->SolventCheck Neutralized HaloLiq BIN B: Halogenated Liquid Waste (Even if solvent is non-halo) SolventCheck->HaloLiq Contains Br-Compound

Figure 1: Decision logic for segregating 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine waste. Note that any solution containing this compound defaults to the Halogenated stream.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf stock, contaminated solids, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Br-Thiazole."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Constituents: List "2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine" (100%).

  • Packing:

    • Transfer solid using a disposable spatula.

    • Wipe the spatula with a Kimwipe; dispose of the Kimwipe in the same container.

    • Seal: Screw cap tightly. Ensure the threads are free of powder to prevent "creeping."

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: HPLC waste, mother liquors, or reaction byproducts.

  • Solvent Compatibility Check:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Compatible. Pour directly into the Halogenated Waste carboy.

    • If the solvent is Acetone , Methanol , or Ethyl Acetate : Although these are non-halogenated, the presence of the brominated solute requires the entire mixture to be classified as Halogenated Waste [2].

  • The "No-Oxidizer" Rule:

    • Critical: If your reaction involved oxidizers (e.g., mCPBA, Hydrogen Peroxide), test the solution with starch-iodide paper.

    • Action: If positive, quench with Sodium Bisulfite or Sodium Thiosulfate before adding to the waste container. Mixing active oxidizers with organic solvents in a waste drum is a primary cause of lab explosions.

  • Transfer:

    • Use a funnel with a spill tray.

    • Fill the carboy only to 90% capacity to allow for thermal expansion.

    • Keep the cap closed when not actively pouring (EPA Closed Container Rule) [3].

Regulatory Compliance & Documentation

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code Assignment:

    • Since it is not a P-listed or U-listed waste by specific name, it is classified based on characteristics.

    • D001-D043: Unlikely to apply unless mixed with heavy metals or specific solvents.

    • Default Classification: Non-regulated federal waste unless it exhibits toxicity via TCLP. However, Best Management Practice (BMP) dictates managing it as "Hazardous Waste, Solid/Liquid, N.O.S. (Not Otherwise Specified)."

  • DOT Shipping (for waste haulers):

    • Likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).

    • Technical name on manifest: (Contains 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

Sources

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